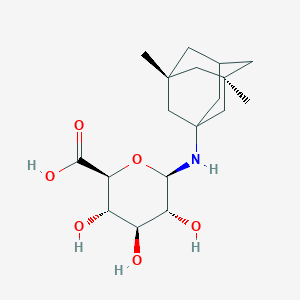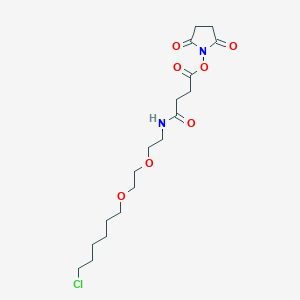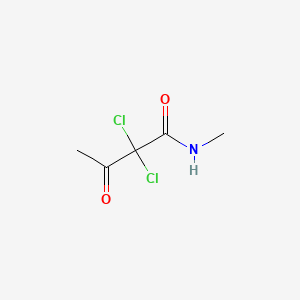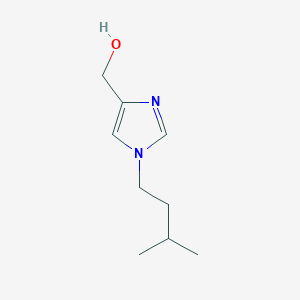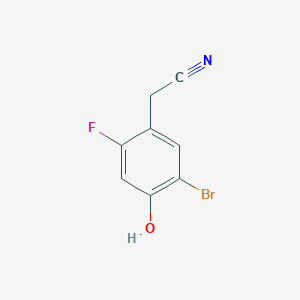
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile is an organofluorine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenylacetonitrile core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-4-hydroxyphenylacetonitrile using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite followed by copper(II) sulfate pentahydrate to achieve the desired bromination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include substituted phenylacetonitriles, phenylacetones, and phenylacetamines, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The hydroxyl group plays a crucial role in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-4-fluorophenol
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Uniqueness
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1H2 |
InChI Key |
AKAWNWYHLIPMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



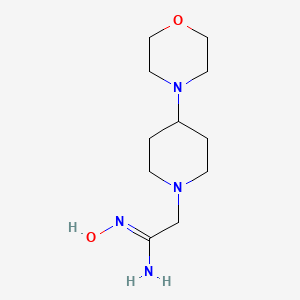

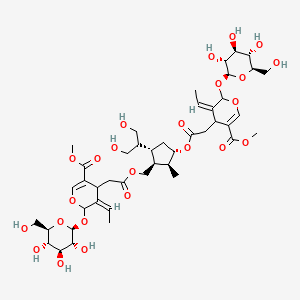


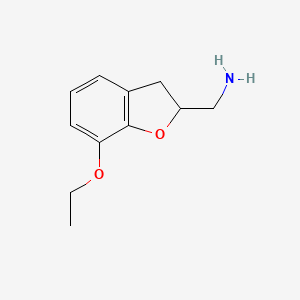
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
